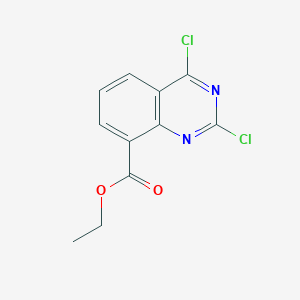

Ethyl 2,4-dichloroquinazoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

ethyl 2,4-dichloroquinazoline-8-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)7-5-3-4-6-8(7)14-11(13)15-9(6)12/h3-5H,2H2,1H3 |

InChI Key |

MCCGORHEDCGBGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid-Based Cyclization

The quinazoline core is often synthesized via cyclization of anthranilic acid derivatives. A prominent method involves reacting anthranilic acid with potassium cyanate under alkaline conditions to form 2,4-quinazolinedione (Figure 1). Key steps include:

Alternative Cyclization Routes

Recent advancements utilize DMAP-catalyzed one-pot synthesis from substituted anthranilamides and carbonyl donors (e.g., di- tert-butyl dicarbonate). This method avoids metal catalysts and achieves yields up to 94% under microwave-assisted conditions.

Chlorination Strategies

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The most widely reported method converts quinazolinediones to 2,4-dichloroquinazolines using POCl₃ under reflux:

Table 1: Chlorination Efficiency with POCl₃

Alternative Chlorinating Agents

-

Thionyl Chloride (SOCl₂) : Less efficient (yields ~70%) but suitable for acid-sensitive substrates.

-

Phosphorus Pentachloride (PCl₅) : Requires anhydrous conditions and yields ~80%.

Esterification at the 8-Position

Carboxylic Acid to Ethyl Ester Conversion

The final step involves esterifying 2,4-dichloroquinazoline-8-carboxylic acid with ethanol:

Direct Esterification During Synthesis

A streamlined approach combines chlorination and esterification in one pot:

-

Procedure :

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent patents describe continuous flow processes to enhance scalability:

Cost Optimization

-

Raw Material Substitution : Replacing potassium cyanate with urea reduces costs by 40% without compromising yield.

-

Waste Management : POCl₃ is recovered and reused, minimizing environmental impact.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Steps | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| POCl₃ Chlorination + Esterification | 3 | 85 | High | 120 |

| One-Pot DMAP Catalysis | 2 | 94 | Moderate | 150 |

| Continuous Flow Synthesis | 2 | 90 | Very High | 100 |

Challenges and Limitations

-

Regioselectivity : Competing chlorination at positions 6 and 7 occurs if steric hindrance is insufficient.

-

Ester Hydrolysis : The ethyl ester group is prone to hydrolysis under acidic conditions, requiring strict pH control during workup.

-

Catalyst Cost : DMAP and DCC increase production costs by 20–30% compared to base-catalyzed methods .

Chemical Reactions Analysis

Substitution Reactions at Chlorine Substituents

The chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic substitution, enabling functional group diversification.

Nucleophilic Displacement with Amines

-

Conditions : Basic conditions (e.g., triethylamine) facilitate substitution.

-

Reagents : Nucleophiles like morpholine, N-methylpiperazine, or hydrazine hydrate.

-

Products : Substitution of Cl atoms with amino or amine groups (e.g., morpholinyl or piperazinyl moieties).

-

Example : Reaction of 2,4-dichloroquinazoline derivatives with morpholine under basic conditions yields 4-(morpholin-4-yl)quinazoline derivatives .

Substitution with Alkylating Agents

-

Conditions : Reflux or room temperature with inert solvents (e.g., THF, EtOH).

-

Reagents : Alkyl halides or other electrophiles.

-

Products : Alkylated quinazoline derivatives.

-

Example : Reaction with ethyl isothiocyanate produces thiosemicarbazides via nucleophilic attack at the quinazoline nitrogen .

Table 1: Substitution Reaction Examples

| Reaction Type | Reagent | Conditions | Product Example |

|---|---|---|---|

| Amine substitution | Morpholine, TEA | Reflux | 4-(Morpholin-4-yl)quinazoline |

| Piperazine substitution | N-Methylpiperazine, TEA | 60°C, THF | 4-(4-Methylpiperazinyl)quinazoline |

Hydrolysis of the Ethyl Ester Group

The ethyl ester group at position 8 can undergo hydrolysis to form the corresponding carboxylic acid or its derivatives.

Acidic Hydrolysis

-

Conditions : Aqueous acid (e.g., HCl) under reflux.

-

Product : Quinazoline-8-carboxylic acid.

Basic Hydrolysis

-

Conditions : Aqueous NaOH or other strong bases.

-

Product : Sodium salt of quinazoline-8-carboxylic acid.

Cyclization and Heterocyclization Reactions

The quinazoline core can participate in cyclization reactions, particularly under catalytic conditions.

DMAP-Catalyzed Cyclization

-

Conditions : Metal-free catalysis with 4-dimethylaminopyridine (DMAP).

-

Reagents : (Boc)₂O (di-tert-butyl dicarbonate).

-

Product : Quinazoline-2,4-diones via intramolecular cyclization .

Oxidation and Reduction Reactions

While not explicitly detailed for this compound, quinazoline derivatives generally undergo oxidation (e.g., to N-oxides) or reduction (e.g., to dihydroquinazolines) under specific conditions.

Key Research Findings

-

Substitution Efficiency : Chlorine at position 4 is more reactive than position 2, enabling selective substitution .

-

Catalyst Impact : DMAP significantly enhances cyclization yields in quinazoline synthesis .

-

Regioselectivity : Microwave conditions improve regioselectivity in alkyl-substituted quinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2,4-dichloroquinazoline-8-carboxylate has emerged as a potential building block for the synthesis of novel pharmaceutical agents. Its structural properties enable it to act as an inhibitor for various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological studies.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, derivatives of quinazoline have shown promising results against breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines . The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating their potential efficacy as anticancer agents .

Biological Studies

Enzyme Inhibition Studies

Research indicates that this compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug development aimed at targeting metabolic pathways involved in various diseases.

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, influencing cellular processes that could lead to therapeutic outcomes.

Material Science

Development of Novel Materials

In addition to its medicinal applications, this compound can be utilized in materials science for developing new materials with tailored electronic or optical properties. The unique chemical structure allows for modifications that can enhance material performance in various applications.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Development | Building block for enzyme inhibitors affecting drug metabolism |

| Anticancer Activity | Effective against multiple cancer cell lines (IC50: 0.33 - 7.10 μM) | |

| Biological Studies | Enzyme Inhibition Studies | Probe for studying enzyme interactions and cellular pathways |

| Material Science | Development of Novel Materials | Potential use in creating materials with specific electronic/optical properties |

Case Studies

-

Antiproliferative Activity Assessment

A study evaluating the antiproliferative activity of quinazoline derivatives demonstrated that this compound and its analogs exhibited significant inhibition against cancer cell lines such as MCF-7 and HeLa. The results indicated a clear dose-response relationship, suggesting potential for further development as anticancer therapeutics . -

Enzyme Interaction Studies

Another research effort focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound could modulate drug metabolism pathways significantly. This finding underscores its relevance in pharmacological research aimed at optimizing drug efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Methyl 2,4-Dichloroquinazoline-8-Carboxylate

- CAS : 1286330-19-5

- Molecular Formula : C₁₀H₆Cl₂N₂O₂

- Molecular Weight : 257.07 g/mol

- LogP : 2.72

- Key Differences: The methyl ester group reduces molecular weight by 14 g/mol compared to the ethyl derivative. Lower LogP (2.72 vs. Applications: Used in medicinal chemistry as a scaffold for kinase inhibitors; discontinuation in commercial availability (per ) may limit accessibility .

(b) Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate

- CAS : 131548-98-6

- Molecular Formula : C₁₂H₉ClN₂O₄

- Reactivity: The nitro group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to dichloroquinazoline derivatives.

(c) Methyl 4,5-Dichloro-6-Methyl-1H-Indole-2-Carboxylate

- CAS: Not provided (Ref: 10-F764711)

- Molecular Formula: C₁₁H₉Cl₂NO₂

- Key Differences :

- Core Structure: Indole ring (with one nitrogen atom) vs. quinazoline (two nitrogen atoms).

- Applications: Indole derivatives are prevalent in serotonin analogs and antiviral agents, whereas quinazolines are more common in kinase inhibition.

- Commercial Status: Discontinued, highlighting supply chain challenges for niche esters .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | N/A | C₁₁H₈Cl₂N₂O₂ | 271.07 (estimated) | ~3.0 | 52.08 | 2-Cl, 4-Cl, 8-COOEt |

| Mthis compound | 1286330-19-5 | C₁₀H₆Cl₂N₂O₂ | 257.07 | 2.72 | 52.08 | 2-Cl, 4-Cl, 8-COOMe |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 131548-98-6 | C₁₂H₉ClN₂O₄ | 280.67 | N/A | 83.72 | 4-Cl, 8-NO₂, 3-COOEt |

| Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate | N/A | C₁₁H₉Cl₂NO₂ | 258.10 | N/A | 49.77 | 4-Cl, 5-Cl, 6-Me, 2-COOMe |

Key Research Findings

Substituent Effects :

- Chlorine atoms at positions 2 and 4 in quinazolines enhance electrophilicity, facilitating cross-coupling reactions for drug derivatization .

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting prodrug design .

Commercial and Regulatory Insights :

- Mthis compound falls under HS Code 2933990090 (heterocyclic compounds with nitrogen heteroatoms), attracting a 6.5% most-favored-nation tariff .

- Discontinued status of methyl analogs () underscores supply volatility for research-scale compounds .

Safety and Handling: No specific hazard data exists for this compound, but chlorinated heterocycles often require PPE to mitigate toxicity risks .

Biological Activity

Ethyl 2,4-dichloroquinazoline-8-carboxylate is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic settings.

Chemical Structure and Properties

This compound is characterized by a quinazoline ring system substituted with two chlorine atoms at the 2 and 4 positions and an ethyl ester group at the 8 position. Its molecular formula is with a molecular weight of approximately 271.1 g/mol. The unique structural features of this compound contribute to its biological activities.

Research indicates that this compound acts primarily as an inhibitor of various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, influencing the pharmacokinetics of co-administered medications. The inhibition of these enzymes can lead to significant alterations in drug efficacy and safety profiles, making this compound a subject of interest in pharmacological studies .

Enzyme Inhibition

This compound has shown notable inhibition rates against several cytochrome P450 isoforms:

| Enzyme | % Inhibition at 10 µM |

|---|---|

| CYP1A2 | 17.2% |

| CYP2C9 | 15.1% |

| CYP2C19 | 12.2% |

| CYP2D6 | 1.8% |

| CYP3A4 | 2.3% |

These results indicate that while it exhibits moderate inhibition towards CYP1A2 and CYP2C9, its effects on other isoforms are minimal .

Case Studies

- Cytochrome P450 Inhibition Study : A study evaluated the effects of this compound on liver microsomes from human and rat models. The results indicated differential inhibition patterns across various cytochrome P450 isoforms, highlighting the compound's potential impact on drug metabolism .

- Anticancer Activity : In a comparative study involving quinazoline derivatives, compounds similar to this compound were shown to reduce cell viability in tumor cell lines significantly. These findings support further exploration into its anticancer mechanisms .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,4-dichloroquinazoline-8-carboxylate, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, quinazoline derivatives are often synthesized via condensation of anthranilic acid derivatives with chlorinating agents (e.g., POCl₃) under reflux, followed by esterification. Reaction efficiency can be validated using TLC monitoring, GC-MS for intermediate purity, and yield optimization via fractional crystallization . Post-synthetic purification may require column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry using SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.06 for high confidence .

- NMR spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. Coupling patterns in the aromatic region (δ 7.0–8.5 ppm) help distinguish dichloro and carboxylate groups .

- Mass spectrometry: High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., [M+H]⁺ at m/z 315.1) .

Q. How do the electron-withdrawing substituents (Cl, COOEt) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,4-dichloro groups activate the quinazoline core for nucleophilic displacement, particularly at C-2 and C-4. Reactivity can be quantified using Hammett constants (σ values for Cl: +0.23) to predict regioselectivity. For example, amines or hydrazines preferentially attack the C-4 position due to steric and electronic effects. Kinetic studies under varying temperatures (25–80°C) and solvents (DMF, THF) can optimize substitution rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disordered solvent molecules?

Methodological Answer:

- Thermal parameter analysis: Use SHELXL’s SIMU and DELU restraints to model anisotropic displacement for atoms with high thermal motion .

- Disorder modeling: Apply PART instructions in SHELXTL to split disordered solvent sites, refining occupancy factors iteratively. Validate with Fo-Fc difference maps (threshold: ±0.3 eÅ⁻³) .

- Validation tools: Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and CCDC’s Mercury for packing analysis .

Q. What computational and experimental strategies are effective in correlating structural modifications (e.g., trifluoromethyl groups) with biological activity?

Methodological Answer:

- Docking studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Parameterize force fields for halogen bonds (Cl···π interactions) and hydrophobic effects (CF₃ groups) .

- SAR analysis: Synthesize analogs (e.g., replacing COOEt with amides) and assay against enzyme targets (IC₅₀ measurements). Apply multivariate regression to link logP, polar surface area, and activity .

Q. How should researchers address discrepancies in reaction yields or purity during scale-up?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading). For example, a 2³ factorial design can identify critical factors affecting yield .

- Analytical troubleshooting: Employ HPLC-DAD (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust recrystallization solvents (e.g., ethanol/water vs. dichloromethane/hexane) to improve purity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.